THPP Scaffold Enables Superior PI3Kδ Isoform Selectivity Versus PI3Kα Compared to Quinazoline-Based Inhibitors
The THPP scaffold confers dramatically enhanced selectivity for PI3Kδ over PI3Kα relative to quinazoline-based PI3K inhibitors. Compound 1 (a THPP derivative from Novartis WO2012004299) demonstrates a PI3Kδ IC50 of 15 nM with a PI3Kα IC50 of 2038 nM, yielding a selectivity ratio of 136-fold [1]. This stands in contrast to earlier quinazoline-derived PI3Kδ inhibitors which exhibited significantly narrower isoform selectivity windows [2]. The reduced lipophilicity of the THPP core compared to quinazolines was instrumental in achieving this optimal on-target profile while maintaining favorable ADME properties [3].
| Evidence Dimension | PI3Kδ/α isoform selectivity ratio (fold-difference in IC50) |
|---|---|
| Target Compound Data | PI3Kδ IC50: 15 nM; PI3Kα IC50: 2038 nM |
| Comparator Or Baseline | Quinazoline-based PI3Kδ inhibitors (historical series with narrower selectivity windows) |
| Quantified Difference | Selectivity ratio: 136-fold (2038 nM ÷ 15 nM) |
| Conditions | Biochemical kinase inhibition assay; PI3Kδ and PI3Kα enzymatic activity |
Why This Matters
High PI3Kδ/α selectivity is critical for avoiding insulin resistance and glucose intolerance toxicity associated with PI3Kα inhibition in vivo, making THPP-derived compounds the preferred scaffold for PI3Kδ-targeted programs.
- [1] WO2012004299A1. Tetrahydro-pyrido-pyrimidine derivatives as PI3Kdelta inhibitors. Novartis AG. Example 1: PI3Kδ IC50 = 15 nM, PI3Kα IC50 = 2038 nM. View Source
- [2] Hamajima T, Takahashi F, Kato K, et al. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry. 2019;27(6):1056-1064. View Source
- [3] Hoegenauer K, Soldermann N, Zécri F, et al. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. 2017;8(9):975-980. View Source
